molecular formula C10H9BrO3S2 B562492 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid CAS No. 1076199-58-0

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid

Cat. No.: B562492
CAS No.: 1076199-58-0
M. Wt: 321.203
InChI Key: XZYWXUHGKNWEPY-UHFFFAOYSA-N
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Description

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid: is a chemical compound with the molecular formula C10H9BrO3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid typically involves the following steps:

    Thioesterification: The formation of the ethoxycarbonothioyl group.

    Sulfanylation: The attachment of the sulfanyl group to the benzoic acid ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase efficiency and reduce costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of catalysts and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile tool in research.

Comparison with Similar Compounds

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid can be compared with other similar compounds such as:

  • 2-Bromo-4-[(methylcarbonothioyl)sulfanyl]benzoic acid
  • 2-Bromo-4-[(phenylcarbonothioyl)sulfanyl]benzoic acid

These compounds share similar structural features but differ in the nature of the carbonothioyl group. The ethoxycarbonothioyl group in this compound provides unique reactivity and properties, making it distinct from its analogs.

Properties

IUPAC Name

2-bromo-4-ethoxycarbothioylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3S2/c1-2-14-10(15)16-6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYWXUHGKNWEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SC1=CC(=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652492
Record name 2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-58-0
Record name 2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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